molecular formula C13H20N4O3 B14922369 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one

Cat. No.: B14922369
M. Wt: 280.32 g/mol
InChI Key: SNLNPQOTROXCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could be:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-methyl-4-nitroacetophenone, the pyrazole ring can be formed through cyclization reactions.

    Substitution with piperidine: The pyrazole intermediate can then be reacted with 3-methylpiperidine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The pyrazole and piperidine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, derivatives of this compound could be explored for their potential pharmacological activities

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitro-1H-pyrazol-1-yl)-1-(piperidin-1-yl)propan-1-one
  • 3-(3-methyl-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one

Properties

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

IUPAC Name

3-(3-methyl-4-nitropyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C13H20N4O3/c1-10-4-3-6-15(8-10)13(18)5-7-16-9-12(17(19)20)11(2)14-16/h9-10H,3-8H2,1-2H3

InChI Key

SNLNPQOTROXCKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)CCN2C=C(C(=N2)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.